1-(2-Methyl-benzyl)-1H-benzoimidazole
Description
Historical Context and Pharmacological Significance of Benzimidazole (B57391) Derivatives
The significance of the benzimidazole ring system was first highlighted in the mid-20th century with the discovery that N-ribosyl-dimethylbenzimidazole is a structural component of vitamin B12, where it acts as an axial ligand for the cobalt atom. arabjchem.orgpharmatutor.org This discovery spurred interest in the biological properties of this heterocyclic system. In the following decades, researchers synthesized and evaluated a vast number of benzimidazole derivatives, revealing a wide spectrum of pharmacological activities.
These derivatives have demonstrated efficacy as antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, antihypertensive, and antihistaminic agents. pharmatutor.orgresearchgate.netderpharmachemica.com The broad therapeutic potential of this class of compounds is underscored by the number of commercially successful drugs that incorporate the benzimidazole core.
Table 1: Examples of Pharmacological Activities of Benzimidazole Derivatives
| Pharmacological Activity | Description |
|---|---|
| Antimicrobial | Effective against various strains of bacteria and fungi. researchgate.netnih.gov |
| Antiviral | Shows activity against a range of viruses. derpharmachemica.comijirt.org |
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. nih.govijirt.orgijper.org |
| Anti-inflammatory | Possesses properties that can reduce inflammation. researchgate.netnih.gov |
| Anthelmintic | Used to treat infections caused by parasitic worms. arabjchem.orgderpharmachemica.com |
| Antihypertensive | Helps in lowering high blood pressure. researchgate.net |
| Antihistaminic | Used to treat allergic reactions. researchgate.net |
| Antiulcer | Acts as proton pump inhibitors. arabjchem.orgderpharmachemica.com |
Structural Attributes of the 1H-Benzimidazole Core as a Privileged Scaffold
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for drug design. The 1H-benzimidazole core fits this description due to several key structural attributes. researchgate.net
The benzimidazole ring system is a bioisostere of naturally occurring purines, which allows it to interact with a wide range of biological macromolecules. nih.gov Its aromatic nature facilitates π-π stacking interactions with protein targets. Furthermore, the imidazole (B134444) portion of the scaffold contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom), enabling it to form crucial hydrogen bonds within the binding sites of enzymes and receptors. mdpi.com The bicyclic structure also provides a rigid framework that can be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to optimize binding and pharmacological activity.
Rationale for Investigating 1-(2-Methyl-benzyl)-1H-benzoimidazole within Benzimidazole Research
The investigation of specific derivatives like this compound is driven by the principles of structure-activity relationship (SAR) studies. SAR studies on benzimidazole derivatives have shown that substitutions at the N-1, C-2, and C-5/6 positions significantly influence their biological activity. nih.govnih.gov The introduction of a benzyl (B1604629) group at the N-1 position, in particular, has been shown to enhance the anti-inflammatory and anticancer activities of these compounds. ijper.orgnih.govnih.gov
The rationale for investigating the 2-methyl substitution on the benzyl ring of 1-benzyl-1H-benzoimidazole stems from the desire to explore how steric and electronic modifications to this part of the molecule impact its interaction with biological targets. The placement of a methyl group at the ortho (2-position) of the benzyl ring can influence the molecule's conformation by restricting the rotation around the bond connecting the benzyl group to the benzimidazole nitrogen. This conformational constraint can lead to a more defined three-dimensional shape, which may result in enhanced binding affinity and selectivity for a particular biological target.
Furthermore, the methyl group, being an electron-donating group, can subtly alter the electronic properties of the aromatic ring, which could also affect its binding characteristics. Researchers synthesize and test such specifically substituted analogues to systematically probe the chemical space around a known active scaffold, aiming to develop new compounds with improved potency, selectivity, or pharmacokinetic profiles. The study of this compound is a logical step in the rational design and discovery of novel benzimidazole-based therapeutic agents. nih.govceon.rs
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-12-6-2-3-7-13(12)10-17-11-16-14-8-4-5-9-15(14)17/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETYEVYLAYFLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 2 Methyl Benzyl 1h Benzoimidazole
Established Synthetic Routes for Substituted 1H-Benzimidazoles
The synthesis of the 1-(2-Methyl-benzyl)-1H-benzoimidazole scaffold relies on fundamental and well-documented reactions in heterocyclic chemistry. The primary approach involves a two-step process: the formation of the core benzimidazole (B57391) ring, followed by the strategic introduction of the 2-methylbenzyl group onto one of the nitrogen atoms.
Condensation Reactions for Benzimidazole Ring Formation
The most prevalent method for constructing the benzimidazole core is the condensation of an o-phenylenediamine (B120857) with a carbonyl compound, such as an aldehyde or a carboxylic acid (or its derivatives). nih.govnih.govsemanticscholar.org This reaction typically requires acidic conditions and often high temperatures to facilitate the cyclization and dehydration steps. nih.gov The condensation of o-phenylenediamine with carboxylic acids is a classic approach, though it can necessitate harsh conditions. nih.gov A more common variant involves the reaction with aldehydes, which generates a Schiff base intermediate that subsequently undergoes oxidative cyclodehydrogenation. nih.gov A variety of catalysts and reagents have been developed to promote this transformation under milder conditions.
For instance, the use of catalysts such as lanthanum chloride allows for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various aldehydes under mild, room temperature conditions. nih.gov Other reported catalysts include metal oxides, metal triflates, and solid-supported reagents, which enhance the efficiency and environmental profile of the reaction. nih.govnih.gov
Table 1: Catalysts in Benzimidazole Synthesis via Condensation
| Catalyst | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Lanthanum Chloride (10 mol%) | o-phenylenediamine, Aldehydes | Room Temperature | Good | nih.gov |
| ZnO Nanoparticles (0.02 mol%) | o-phenylenediamine, Benzaldehydes | Ethanol, 70°C, 15 min - 2 h | High | nih.gov |
| MgCl₂·6H₂O | o-phenylenediamines, Aldehydes | Not specified | High | nih.gov |
N-Alkylation Strategies for Introducing the 2-Methylbenzyl Moiety
Once the benzimidazole ring is formed, the 2-methylbenzyl group is introduced via an N-alkylation reaction. This is typically achieved by reacting the benzimidazole heterocycle with a 2-methylbenzyl halide, such as 2-methylbenzyl chloride or 2-methylbenzyl bromide. The reaction is conducted in the presence of a base to deprotonate the N-H of the benzimidazole, creating a nucleophilic nitrogen anion that attacks the electrophilic benzylic carbon of the alkylating agent.
Commonly used bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). nih.govresearchgate.net The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) being frequently employed. nih.govlookchem.com An efficient and environmentally benign method involves carrying out the N-alkylation in an SDS-aqueous basic medium, which can provide high yields in shorter reaction times, even at ambient temperatures for reactive halides. lookchem.com For less reactive alkyl halides, moderate heating (55-60°C) may be required to achieve complete conversion. lookchem.com
The reaction of 1H-benzimidazole with 2-methylbenzyl chloride in the presence of a base like K₂CO₃ in a solvent such as DMF would lead to the formation of this compound.
Table 2: Conditions for N-Alkylation of Benzimidazoles
| Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Benzyl (B1604629) Bromide | K₂CO₃ | DMF | Not specified | Not specified | researchgate.net |
| Benzyl Bromide | NaOH | SDS-Aqueous Medium | Room Temperature | 96% | lookchem.com |
| Butyl Bromide | NaOH | SDS-Aqueous Medium | 60°C | 85% | lookchem.com |
Functionalization and Derivatization of the Benzyl Substituent
Following the synthesis of this compound, further chemical transformations can be envisioned to modify the 2-methylbenzyl moiety, although specific literature on this compound is limited. Based on general principles of organic chemistry, several derivatizations are plausible.
Oxidation of the Methyl Group: The methyl group on the benzyl ring is susceptible to oxidation. Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, it could be converted into a carboxylic acid, yielding 2-((1H-benzimidazol-1-yl)methyl)benzoic acid. Milder oxidation could potentially yield the corresponding aldehyde or alcohol.
Benzylic Bromination: The methyl group can be halogenated, for instance, using N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN), to produce 1-(2-(bromomethyl)benzyl)-1H-benzimidazole. This derivative would be a versatile intermediate for further nucleophilic substitution reactions.
Aromatic Substitution on the Benzyl Ring: The benzyl ring can undergo electrophilic aromatic substitution reactions. For example, nitration or halogenation would likely direct substituents to the positions ortho and para to the methyl group and meta to the methylene (B1212753) bridge, depending on the reaction conditions.
Advanced Synthetic Approaches and Sustainable Methodologies
In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, rapid, and environmentally friendly methods. These "green chemistry" principles have been successfully applied to the synthesis of benzimidazole derivatives.
Microwave-Assisted Organic Synthesis of Benzimidazole Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. sciforum.net For benzimidazole synthesis, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and significantly improve product yields. benthamdirect.comtandfonline.comfigshare.com This technique can be applied to both the initial condensation reaction to form the benzimidazole ring and subsequent derivatization steps. derpharmachemica.com
Studies have demonstrated the synthesis of benzimidazole derivatives under microwave irradiation in the absence of any catalyst, achieving yields of 94% to 98% in just 5 to 10 minutes. benthamdirect.com The use of microwaves not only enhances reaction rates but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. sciforum.netmdpi.com For example, the condensation of o-phenylenediamine with DMF, promoted by butanoic acid, is significantly more efficient under microwave irradiation compared to conventional heating. tandfonline.comfigshare.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis
| Reaction | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Condensation of o-phenylenediamine & aromatic carboxylic acids | Conventional | 2-15 hours | <50% | sciforum.net |
| Condensation of o-phenylenediamine & aromatic carboxylic acids | Microwave | Minutes | High | sciforum.net |
| Condensation of o-phenylenediamine & DMF with butanoic acid | Conventional | Slower | Lower | tandfonline.comfigshare.com |
| Condensation of o-phenylenediamine & DMF with butanoic acid | Microwave | 30 minutes | Good to Excellent | tandfonline.comfigshare.com |
Catalytic Approaches in Benzimidazole Synthesis
The development of novel catalytic systems is another cornerstone of modern synthetic chemistry, aiming to improve efficiency, selectivity, and sustainability. A wide array of catalysts has been successfully employed for the synthesis of benzimidazoles.
Nanocatalysts: Nanoparticles, with their high surface area and unique catalytic properties, have proven to be highly effective. For example, zinc oxide nanoparticles (ZnO-NPs) have been used to catalyze the cyclocondensation of o-phenylene diamine and aromatic aldehydes, offering high yields, short reaction times, and the ability to recycle the catalyst. nih.gov Similarly, ZnFe₂O₄ nanocatalysts have been used in ultrasound-irradiated syntheses. doi.org
Lewis Acid Catalysts: Various Lewis acids are effective in promoting benzimidazole formation. Lanthanum chloride (LaCl₃) serves as an efficient catalyst for the condensation of o-phenylenediamines with aldehydes at room temperature. nih.gov Erbium triflate (Er(OTf)₃) has been used in microwave-assisted, solvent-free syntheses, providing excellent yields in minutes. mdpi.com
Solid Acid Catalysts: The use of recyclable solid acid catalysts, such as polymeric-based [PVP-SO₃H]HSO₄, offers advantages like simple product recovery and reduced waste. rsc.org Zeolites have also been used as efficient catalysts under microwave irradiation. scispace.com
These catalytic methods often lead to milder reaction conditions, easier product isolation, and reduced environmental impact compared to traditional stoichiometric reagents. nih.govrsc.org
Novel Synthetic Protocols for Enhanced Yield and Selectivity
The synthesis of N-substituted benzimidazoles, including this compound, has evolved from traditional condensation reactions to more efficient and selective modern techniques. A significant advancement is the adoption of microwave-assisted organic synthesis (MAOS), which offers substantial improvements in reaction times and yields.
One prominent method involves the condensation of N-(2-methylbenzyl)-o-phenylenediamine with an appropriate aldehyde, catalyzed by an acid. While traditional heating methods can be time-consuming and may lead to side products, microwave irradiation accelerates the reaction, often leading to cleaner products with higher purity. mdpi.comjchemrev.comarkat-usa.org For instance, the synthesis of various 1,2-disubstituted benzimidazoles has been achieved in excellent yields (86-99%) within 5-10 minutes using microwave irradiation in the presence of a catalyst like erbium(III) triflate, often under solvent-free conditions. mdpi.comnih.gov
A representative microwave-assisted synthesis for a structurally related N-benzyl benzimidazole is presented below. This method is applicable for the synthesis of this compound by using the corresponding N-(2-methylbenzyl)-o-phenylenediamine precursor.
General Procedure: To a mixture of N-(2-methylbenzyl)-o-phenylenediamine (1 mmol) and an aldehyde (1 mmol), a catalytic amount of Er(OTf)₃ (1 mol%) is added. The mixture is subjected to microwave irradiation at 60°C for 5–15 minutes. After completion, the product is isolated through simple extraction. nih.gov
The table below illustrates the effectiveness of microwave-assisted synthesis for various N-benzyl-2-aryl-benzimidazoles, demonstrating the high yields achievable with this protocol.
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 1-Benzyl-2-phenyl-1H-benzoimidazole | 5 | 99.9 |
| 2 | p-Methylbenzaldehyde | 1-Benzyl-2-(p-tolyl)-1H-benzoimidazole | 5 | 98.9 |
| 3 | p-Methoxybenzaldehyde | 1-Benzyl-2-(4-methoxyphenyl)-1H-benzoimidazole | 5 | 99.8 |
This data is adapted from a study on the synthesis of 1-benzyl-2-aryl-benzimidazoles using microwave irradiation and is representative of the yields expected for analogous compounds. nih.gov
Another innovative approach involves copper-catalyzed three-component coupling reactions. For example, 1,2-substituted benzimidazoles can be prepared from N-substituted o-phenylenediamines, terminal alkynes, and sulfonyl azides in the presence of a copper catalyst. nih.govrsc.org This method allows for the construction of the benzimidazole core and the introduction of the C2-substituent in a single step, offering a versatile route to complex derivatives.
Chemical Reactivity and Synthetic Modification Studies
Electrophilic and Nucleophilic Reactions of the Benzimidazole Nucleus
The benzimidazole ring system of this compound possesses distinct sites for both electrophilic and nucleophilic attack. The benzene (B151609) portion of the bicyclic system is susceptible to electrophilic aromatic substitution. Due to the fusion with the imidazole (B134444) ring, nitration or halogenation typically occurs at the 5- and 6-positions, which are electronically activated. For instance, nitration of N-substituted benzimidazoles with potassium nitrate (B79036) in concentrated sulfuric acid can lead to a mixture of 5-nitro and 6-nitro derivatives. researchgate.net
The imidazole moiety exhibits different reactivity. The C2 carbon is the most electron-deficient position in the benzimidazole ring and is thus the primary site for nucleophilic attack, especially if a leaving group is present. However, in the absence of a leaving group, direct nucleophilic substitution at C2 is challenging. Instead, reactivity at C2 can be achieved through C-H activation protocols. Rhodium(I)-catalyzed C-H activation allows for the selective alkylation of the C2-position with alkenes, providing a direct method for C-C bond formation. nih.gov
Grignard reagents have also been shown to add to the C=N double bond of 1,3-disubstituted benzimidazolium salts, which are derived from benzimidazoles. This reaction forms a 2-substituted benzimidazoline, which can be subsequently hydrolyzed to yield an aldehyde, demonstrating a unique transformation of the C2 position. tandfonline.com
Formation of Quaternary Benzimidazolium Salts
The N3 nitrogen atom of the imidazole ring in this compound is nucleophilic and can be readily alkylated to form quaternary benzimidazolium salts. royalsocietypublishing.org This reaction, known as quaternization, is typically achieved by treating the N-substituted benzimidazole with an alkyl or benzyl halide.
The reaction of this compound with an alkylating agent such as methyl iodide, ethyl bromide, or another benzyl halide would yield the corresponding 1-(2-Methyl-benzyl)-3-alkyl(or benzyl)-1H-benzimidazolium halide. These salts are precursors to N-heterocyclic carbenes (NHCs) and have applications in ionic liquids and organocatalysis. researchgate.netresearchgate.net
A general procedure involves heating the N-substituted benzimidazole with an excess of the alkylating agent in a suitable solvent like DMF or acetonitrile, sometimes in the presence of a base like potassium carbonate. royalsocietypublishing.orgnih.gov
| Alkylating Agent | Expected Product |
| Methyl Iodide | 1-(2-Methyl-benzyl)-3-methyl-1H-benzimidazolium iodide |
| Ethyl Bromide | 1-(2-Methyl-benzyl)-3-ethyl-1H-benzimidazolium bromide |
| Benzyl Chloride | 1-(2-Methyl-benzyl)-3-benzyl-1H-benzimidazolium chloride |
Regioselective Functionalization of the Benzyl Ring
The benzyl group attached at the N1 position offers additional sites for synthetic modification, distinct from the benzimidazole core. The reactivity of this group includes reactions at the benzylic methylene position and electrophilic substitution on its phenyl ring.
Benzylic Position: The methylene bridge (-CH₂-) is susceptible to free-radical halogenation. Reaction with N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator would be expected to selectively introduce a bromine atom at this benzylic position, yielding 1-(bromo(2-methylphenyl)methyl)-1H-benzoimidazole. This functionalized intermediate can then be used in various subsequent nucleophilic substitution reactions.
Phenyl Ring: The phenyl ring of the 2-methylbenzyl group can undergo electrophilic aromatic substitution. The attached benzimidazole ring acts as a deactivating, meta-directing group via its inductive effect. However, the existing methyl group on the benzyl ring is an activating, ortho- and para-directing group. The interplay of these electronic effects determines the regioselectivity of reactions like nitration or halogenation. Nitration, for instance, would likely result in the introduction of a nitro group at positions ortho or para to the methyl group, but meta to the methylene bridge. The precise outcome would depend on the specific reaction conditions, with steric hindrance from the benzimidazole moiety also playing a significant role in directing the incoming electrophile. Specific literature detailing these regioselective reactions on this compound is scarce, and predictions are based on established principles of organic reactivity.
Advanced Spectroscopic Analysis and Quantum Chemical Investigations of 1 2 Methyl Benzyl 1h Benzoimidazole
Comprehensive Spectroscopic Characterization Techniques
A multi-spectroscopic approach is essential for the unambiguous characterization of 1-(2-Methyl-benzyl)-1H-benzoimidazole. Techniques including Nuclear Magnetic Resonance (NMR), vibrational (IR and Raman), and electronic (UV-Vis) spectroscopy, along with mass spectrometry, collectively provide a detailed picture of the compound's atomic connectivity, functional groups, electronic transitions, and mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides definitive evidence for its constitution.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the benzimidazole (B57391) core, the 2-methyl-benzyl substituent, and the methylene (B1212753) bridge. The aromatic protons of the benzimidazole ring typically appear in the range of δ 7.2-7.8 ppm. The protons of the 2-methyl-benzyl group would also resonate in the aromatic region, with their specific shifts and coupling patterns influenced by the methyl group. A key signal is the singlet for the methylene (-CH₂-) protons, which bridges the benzyl (B1604629) and benzimidazole moieties, typically appearing around δ 5.3-5.5 ppm. The methyl (-CH₃) protons on the benzyl ring would present as a sharp singlet at approximately δ 2.1-2.3 ppm. The proton on the C2 carbon of the benzimidazole ring would appear as a singlet further downfield, often above δ 8.0 ppm.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The C2 carbon of the benzimidazole ring is characteristically deshielded, with its resonance appearing around δ 142-144 ppm. The other aromatic carbons of both the benzimidazole and benzyl rings would have signals in the typical aromatic region of δ 110-140 ppm. The methylene bridge carbon (-CH₂-) is expected to have a signal around δ 48-50 ppm, while the methyl (-CH₃) carbon signal would be found upfield, around δ 18-20 ppm.
2D NMR (COSY, HMQC, HMBC): Two-dimensional NMR techniques are crucial for unambiguous assignment of ¹H and ¹³C signals.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the benzo and the substituted phenyl rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton. ugm.ac.id
HMBC (Heteronuclear Multiple Bond Correlation) is used to establish long-range (2-3 bond) correlations between protons and carbons. ugm.ac.id This is particularly useful for identifying the connectivity between the methylene bridge protons and the carbons of both the benzimidazole and benzyl rings, confirming the N1-substitution pattern. It also helps in assigning quaternary carbons which are not visible in HMQC/HSQC spectra. ugm.ac.id
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. For this compound, a NOESY spectrum would be expected to show a cross-peak between the methylene bridge protons and the protons on the C7a of the benzimidazole ring, as well as with the protons on the C6' of the benzyl ring. This confirms the geometry and conformation of the molecule in solution.
Below is an interactive table summarizing the expected NMR chemical shifts.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C2-H | ~8.1 (s) | ~143 | C4, C7a |
| C4-H | ~7.8 (d) | ~120 | C2, C5, C7a |
| C5/C6-H | ~7.3 (m) | ~123 | C4, C7, C7a |
| C7-H | ~7.4 (d) | ~110 | C5, C7a |
| -CH₂- | ~5.4 (s) | ~49 | C2, C7a, C1', C2', C6' |
| C3'-H | ~7.2 (m) | ~126 | C1', C5' |
| C4'-H | ~7.2 (m) | ~129 | C2', C6' |
| C5'-H | ~7.1 (m) | ~128 | C1', C3' |
| C6'-H | ~6.9 (d) | ~126 | C2', C4', -CH₂- |
| -CH₃ | ~2.2 (s) | ~19 | C1', C2', C3' |
| C2 | - | ~143 | C2-H, -CH₂- |
| C3a | - | ~143 | C2-H, C4-H, C5-H |
| C7a | - | ~135 | C2-H, C7-H, -CH₂- |
| C1' | - | ~135 | -CH₂-, C3'-H, C5'-H, -CH₃ |
| C2' | - | ~136 | C4'-H, C6'-H, -CH₂-, -CH₃ |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. s = singlet, d = doublet, m = multiplet.
FTIR Spectroscopy: The FTIR spectrum is characterized by several key absorption bands.
C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methylene and methyl groups would appear between 3000 and 2850 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused benzimidazole ring system typically result in a series of sharp bands in the 1620-1450 cm⁻¹ region. researchgate.net
Ring Vibrations: The skeletal vibrations of the benzene (B151609) and imidazole (B134444) rings are observed in the 1500-1400 cm⁻¹ range.
C-H Bending: In-plane C-H bending vibrations are found in the 1300-1000 cm⁻¹ region, while out-of-plane C-H bending vibrations for the substituted aromatic rings give rise to strong bands in the 900-675 cm⁻¹ range, which are characteristic of the substitution pattern.
N-H Vibrations: The absence of a broad N-H stretching band around 3200-2600 cm⁻¹ confirms the substitution at the N1 position of the imidazole ring. nih.gov
Raman Spectroscopy: The Raman spectrum provides complementary information to the FTIR spectrum. Non-polar bonds, such as the C=C bonds in the aromatic rings, often produce strong signals in Raman spectroscopy. The symmetric vibrations of the benzimidazole and benzyl rings are expected to be particularly Raman active.
An interactive table with tentative vibrational band assignments is provided below.
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| 3100-3000 | ν(C-H) | Aromatic C-H Stretching |
| 2980-2850 | ν(C-H) | Aliphatic C-H Stretching (-CH₂, -CH₃) |
| 1620-1580 | ν(C=N), ν(C=C) | Imidazole & Benzene Ring Stretching |
| 1500-1400 | - | Skeletal Ring Vibrations |
| 1460-1440 | δ(CH₂) | Methylene Scissoring |
| 1380-1370 | δ(CH₃) | Methyl Symmetric Bending |
| 900-675 | γ(C-H) | Aromatic C-H Out-of-Plane Bending |
Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending.
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of benzimidazole and its derivatives is typically characterized by two or three absorption bands in the 200-300 nm range. nist.gov These absorptions are attributed to π → π* electronic transitions within the conjugated benzimidazole ring system.
For this compound, the spectrum is expected to show strong absorption bands around 245 nm, 275 nm, and 280 nm, similar to other N-substituted benzimidazoles. mdpi.com The presence of the benzyl group acts as a chromophore that can slightly modify the absorption maxima and intensities compared to the unsubstituted benzimidazole core. The electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition, can be further investigated and visualized using computational methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental formula. For this compound (C₁₅H₁₄N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be used to confirm its composition.
Electron Impact (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways. The fragmentation of N-benzyl benzimidazoles is often characterized by specific cleavage patterns. A primary and highly characteristic fragmentation step is the cleavage of the benzylic C-N bond, leading to the formation of a stable 2-methylbenzyl cation, which can rearrange to the highly stable tropylium (B1234903) ion (m/z 105). The other fragment would be the benzimidazole radical cation (m/z 117).
Another common pathway involves the loss of the entire 2-methyl-benzyl group to give an ion corresponding to the benzimidazole ring at m/z 118. journalijdr.com Further fragmentation of the benzimidazole ring can occur through the loss of HCN, a characteristic fragmentation for imidazole-containing compounds, leading to an ion at m/z 91. journalijdr.comnist.gov
A proposed fragmentation pathway is outlined below: C₁₅H₁₄N₂⁺˙ (m/z 222) → [C₈H₉]⁺ (m/z 105, tropylium ion) + [C₇H₅N₂]˙ C₁₅H₁₄N₂⁺˙ (m/z 222) → [C₇H₆N₂]⁺˙ (m/z 118) + C₈H₈ [C₇H₆N₂]⁺˙ (m/z 118) → [C₆H₅N]⁺˙ (m/z 91) + HCN
Computational Chemistry and Theoretical Modeling Studies
Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data. They provide insights into molecular geometry, electronic structure, and spectroscopic properties from a theoretical standpoint. nih.gov
DFT calculations are widely employed to study benzimidazole derivatives. researchgate.net
Geometry Optimization: The first step involves optimizing the molecular geometry to find the lowest energy conformation. This provides theoretical bond lengths, bond angles, and dihedral angles, which can be compared with crystallographic data if available.
Vibrational Frequency Analysis: Following optimization, vibrational frequencies can be calculated. These theoretical frequencies, when appropriately scaled, can be used to aid in the assignment of experimental IR and Raman spectra. This allows for a more detailed and confident interpretation of the vibrational modes.
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method within DFT can be used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These calculated shifts are often in good agreement with experimental values and can be crucial for assigning complex spectra.
Electronic Properties and UV-Vis Spectra: DFT can be used to calculate the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is an important parameter related to the chemical reactivity and the electronic excitation energy of the molecule. Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum by calculating the energies and oscillator strengths of electronic transitions, which can then be compared to the experimental spectrum. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, providing insights into the molecule's reactivity.
The synergy between these advanced spectroscopic techniques and quantum chemical calculations provides a robust and detailed characterization of this compound, which is essential for understanding its properties and potential applications.
X-ray Crystallography and Solid-State Structural Elucidation
A definitive single-crystal X-ray diffraction analysis for this compound has not been reported in the surveyed scientific literature. Such an analysis is crucial for the unambiguous determination of the molecule's three-dimensional structure in the solid state.
Furthermore, crystallographic studies illuminate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds, π-π stacking, and van der Waals forces, which are fundamental to the material's solid-state properties. For example, in the crystal structure of the parent compound, 1-benzyl-1H-benzimidazole, the packing is stabilized by C—H···N hydrogen bonds and C—H···π interactions. researchgate.net
While data for the specific title compound is not available, a hypothetical data table for a crystallographic study is presented below to illustrate the type of information that would be obtained.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Hypothetical) |
| Chemical Formula | C₁₅H₁₄N₂ |
| Formula Weight | 222.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| Volume (ų) | Data not available |
| Z | 4 |
| Calculated Density (g/cm³) | Data not available |
Tautomeric Forms and Isomerism Studies
Specific experimental or computational studies on the tautomeric forms and isomerism of this compound are not available in the current body of scientific literature.
Tautomerism: The most common form of tautomerism in the benzimidazole family is prototropic tautomerism, which involves the migration of a proton between the N1 and N3 atoms of the imidazole ring. encyclopedia.pub This phenomenon is possible only in N-unsubstituted benzimidazoles where a hydrogen atom is present on one of the nitrogen atoms. In the case of this compound, the hydrogen at the N1 position is replaced by a 2-methylbenzyl group. This substitution effectively blocks the pathway for prototropic tautomerism, meaning the compound is locked in the 1-substituted form and does not exist in equilibrium with a 3-(2-Methyl-benzyl)-1H-benzoimidazole tautomer via proton transfer.
Isomerism: While prototropic tautomerism is absent, other forms of isomerism are relevant.
Constitutional Isomerism: this compound is a constitutional isomer of other molecules with the same chemical formula (C₁₅H₁₄N₂), such as 1-(3-Methyl-benzyl)-1H-benzoimidazole and 1-(4-Methyl-benzyl)-1H-benzoimidazole, which differ in the position of the methyl group on the benzyl ring.
Rotational Isomerism (Conformational Isomerism): Due to the single bonds connecting the benzyl group to the benzimidazole nucleus, different spatial orientations, or conformations, can exist. These rotational isomers (conformers) arise from the rotation around the C-N bond linking the benzyl methylene bridge to the imidazole ring and the C-C bond linking the methylene bridge to the tolyl ring. The relative energies of these conformers and the barriers to their interconversion would be influenced by steric hindrance between the ortho-methyl group of the benzyl substituent and the benzimidazole core. Detailed computational or spectroscopic studies would be required to identify the most stable conformers and the dynamics of their interconversion, but such studies for this specific molecule have not been reported.
Preclinical Investigations into the Biological Activities and Pharmacological Mechanisms of 1 2 Methyl Benzyl 1h Benzoimidazole
In Vitro Enzyme Inhibition and Target Engagement Studies
The N-benzyl benzimidazole (B57391) structure allows for various interactions with biological macromolecules, leading to the modulation of several enzymatic pathways.
While direct studies on 1-(2-Methyl-benzyl)-1H-benzoimidazole's effect on polyamine metabolism are not extensively documented, the broader class of benzimidazole derivatives has been identified as potent inhibitors of DNA gyrase. DNA gyrase is a type II topoisomerase essential for controlling DNA topology during replication. The inhibition of this enzyme by benzimidazole compounds represents a significant mechanism for their antibacterial activities. This action is distinct from that of quinolone antibiotics, offering a potential strategy to address fluoroquinolone resistance.
Benzimidazole derivatives are recognized for their potential as protein kinase inhibitors, a critical function in cancer therapy as these enzymes are key to cellular proliferation. nih.gov Certain benzimidazole-based compounds have been developed as multi-kinase inhibitors, targeting enzymes such as EGFR and HER2. mdpi.com The 2-anilinopyrimidine fragment, which is incorporated into some benzimidazole derivatives, is a known hinge-binding motif found in a variety of kinase inhibitors, suggesting a potential mechanism for this class of compounds. researchgate.net The inhibitory activity is highly dependent on the specific substitution patterns on the benzimidazole core and its appended moieties.
Beyond bacterial DNA gyrase, benzimidazole derivatives have been shown to interfere with mammalian DNA topoisomerases. nih.gov These enzymes, including Topoisomerase I and II, are crucial for managing DNA supercoiling during replication, transcription, and recombination, making them established targets for anticancer drugs. nih.gov Studies have demonstrated that certain substituted benzimidazoles can inhibit the supercoil relaxation activity of mammalian topoisomerase I. For instance, 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole was found to exert profound topoisomerase I inhibition. nih.gov This interaction transforms the enzyme into a cellular poison by stabilizing the enzyme-DNA cleavage complex, ultimately leading to cell death. nih.gov
Closely related benzyl-substituted benzimidazole derivatives have been identified as inhibitors of the KDM4 subfamily of lysine (B10760008) demethylases. mdc-berlin.deacs.org These enzymes are epigenetic modulators that play a role in promoting aggressive phenotypes in certain cancers. nih.govacs.org The mechanism of inhibition is complex, involving competition with the enzyme for the active-site Fe(II) ion, which is essential for catalytic activity. mdc-berlin.deresearchgate.net The benzimidazole scaffold can effectively chelate this metal ion, inactivating the enzyme. mdc-berlin.de Additionally, these inhibitors may populate a distal site on the enzyme surface, contributing to their inhibitory effect. mdc-berlin.deresearchgate.net
| Compound Class | Target Enzyme | Inhibition Mechanism | Reference |
| Benzyl-substituted benzimidazole pyrazoles | KDM4 Subfamily | Competition for active-site Fe(II); Binding to a distal site | mdc-berlin.deresearchgate.net |
The interaction between the tumor suppressor protein p53 and its negative regulator, MDM2, is a critical target in cancer therapy. nih.gov Disrupting this interaction can stabilize p53, leading to cell cycle arrest or apoptosis. While direct binding data for this compound is not available, structurally related benzimidazole-2-one scaffolds have been proposed as mimics of tryptophan, a key residue in the p53-MDM2 binding interface. nih.gov This suggests that the benzimidazole core, with appropriate substitutions, could potentially be developed to fit into the hydrophobic pockets of the MDM2 protein, thereby antagonizing the p53-MDM2 interaction. nih.govtum.de
Cellular Mechanistic Investigations
The enzymatic inhibitory activities of benzimidazole derivatives translate into measurable effects at the cellular level. Benzyl-substituted benzimidazole compounds that inhibit KDM4 have been shown to be cell-permeable and capable of inducing cell death in prostate cancer cell lines at low micromolar concentrations. acs.orgacs.orgresearchgate.net
Intracellularly, the inhibition of KDM4 leads to an accumulation of repressive epigenetic marks (e.g., H3K9me3), which results in the downregulation of genes associated with cancer progression. acs.org Furthermore, the broader class of benzimidazole derivatives has been found to instigate apoptosis through multiple pathways. These can include the disruption of the mitochondrial membrane potential, which triggers the release of pro-apoptotic factors and subsequent caspase activation, leading to programmed cell death. nih.govresearchgate.net
| Cellular Process | Mechanism | Investigated Cell Lines | Reference |
| Cytotoxicity | Induction of cell death | Prostate Cancer (PCa) cells | acs.orgresearchgate.net |
| Gene Expression | Downregulation of androgen receptor-regulated genes | Prostate Cancer (PCa) cells | acs.org |
| Apoptosis | Caspase 3/7 activation | K562 (Chronic Myeloid Leukemia) | researchgate.net |
| Epigenetic Modification | Maintenance of heterochromatic state (H3K9me3) | Prostate Cancer (PCa) cells | acs.org |
Preclinical Data on this compound Remains Limited in Publicly Accessible Research
The benzimidazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer and antiparasitic effects. Research often focuses on structure-activity relationships (SAR), exploring how different substituents on the benzimidazole ring influence efficacy and mechanism of action. Numerous studies have detailed the antiproliferative, apoptotic, and microtubule-destabilizing effects of various N-substituted and 2-substituted benzimidazole derivatives.
However, specific investigations into this compound are not prominently featured in the accessible literature. The available research tends to report on series of compounds, often focusing on derivatives that exhibit the most potent activity, while data for less active analogues like this compound may not be published or highlighted. Without specific studies on this compound, it is not possible to provide scientifically accurate information regarding its effects on cellular proliferation, induction of apoptosis, cell cycle perturbations, modulation of microtubule dynamics, or the involvement of reactive oxygen species.
Similarly, in the context of antiparasitic activity, while N-benzyl benzimidazoles have been explored as potential agents against protozoa such as Leishmania and Trypanosoma species, specific in vitro potency data (e.g., IC50 values) for this compound against these parasites are not documented in the reviewed search results.
Therefore, due to the absence of specific research findings for this compound, the generation of a detailed, data-driven article as per the requested outline is not feasible without resorting to speculation or improper generalization from other related but distinct chemical entities.
Spectrum of Preclinical Biological Potency (in vitro)
Antimicrobial Efficacy against Bacterial and Fungal Strains
Benzimidazole derivatives are a well-established class of antimicrobial agents. nih.gov The introduction of various substituents on the benzimidazole ring has been a fruitful strategy for developing new compounds to combat microbial resistance. nih.gov Studies on N-alkylated 2-phenyl-1H-benzimidazole derivatives have shown that the introduction of alkyl groups at the N1 position can lead to significant antifungal and antibacterial activities. acs.org
Research into related N-benzyl benzimidazole structures has provided insights into their antimicrobial potential. For instance, a series of 1-(substituted-methyl)-2-(substituted-phenyl) benzimidazoles demonstrated notable antibacterial activity against Staphylococcus aureus, Bacillus pumilus, and Pseudomonas aeruginosa. isca.me Similarly, other synthesized 1-alkyl-2-(substituted phenoxymethyl) benzimidazoles have shown good activity against E. coli and Pseudomonas aeruginosa, and potent antifungal activity against Candida albicans. researchgate.net While specific data for this compound is not extensively detailed, the activity of structurally similar compounds suggests its potential as an antimicrobial agent. The lipophilicity and steric properties conferred by the 2-methylbenzyl group are expected to influence its interaction with microbial cell membranes and intracellular targets.
| Compound Structure/Series | Bacterial/Fungal Strain | Observed Activity (MIC) | Reference |
|---|---|---|---|
| N-alkylated 2-(4-methoxyphenyl)-1H-benzimidazole derivatives | Candida albicans | 64–128 µg/mL | acs.org |
| N-alkylated 2-(4-methoxyphenyl)-1H-benzimidazole derivatives | Aspergillus niger | 64–128 µg/mL | acs.org |
| 1-alkyl-2-(substituted phenoxymethyl) benzimidazoles | Candida albicans | Potent Activity | researchgate.net |
| 1-alkyl-2-(substituted phenoxymethyl) benzimidazoles | E. coli | Good Activity | researchgate.net |
| 1-(substituted-methyl)-2-(substituted-phenyl) benzimidazole | S. aureus | MIC = 6.25 at 100µM/mL | isca.me |
Anticancer Activity against Established Cancer Cell Lines
The benzimidazole nucleus is a key pharmacophore in the design of anticancer agents, acting through various mechanisms including inhibition of tubulin polymerization, modulation of epigenetic targets, and inhibition of crucial kinases. rsc.orguniroma1.it Numerous derivatives have shown potent cytotoxic effects against a range of human cancer cell lines. researchgate.net
Studies on compounds structurally related to this compound highlight the potential of this chemical family. For example, research on 1,2-disubstituted benzimidazoles, such as 2-methyl-3-(3-chlorobenzyl)benzimidazole, has demonstrated cytotoxic activities against human lung (A549), colon (DLD-1), and fibrosarcoma (L929) cancer cell lines, with IC50 values of 111.70 µM, 185.30 µM, and 167.3 µM, respectively. nih.gov This suggests that the compound may inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis. nih.gov Other reports have evaluated substituted 2-benzyloxymethyl-benzimidazoles, where compounds like 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole showed good anticancer activity. neuroquantology.com The presence of the benzyl (B1604629) group at the N1 position is often a key feature for activity, influencing the molecule's ability to interact with biological targets. acs.org These findings collectively suggest that this compound is a promising candidate for further investigation as an antiproliferative agent.
| Compound | Cancer Cell Line | Observed Activity (IC50) | Reference |
|---|---|---|---|
| 2-methyl-3-(3-chlorobenzyl)benzimidazole | A549 (Lung) | 111.70 µM | nih.gov |
| 2-methyl-3-(3-chlorobenzyl)benzimidazole | DLD-1 (Colon) | 185.30 µM | nih.gov |
| 2-methyl-3-(3-chlorobenzyl)benzimidazole | L929 (Fibrosarcoma) | 167.3 µM | nih.gov |
| Silver complex of 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide | A549 (Lung) | 2 µM | nih.gov |
| Silver complex of 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide | MCF-7 (Breast) | 2 µM | nih.gov |
| BA586 (a novel benzimidazole compound) | HCC1937 (Breast) | 42 µM | oncologyradiotherapy.com |
Other Preclinical Pharmacological Activities (e.g., Anti-inflammatory, Antidiabetic, Antihypertensive)
Beyond antimicrobial and anticancer effects, the benzimidazole scaffold has been explored for a multitude of other therapeutic applications.
Anti-inflammatory Activity: Benzimidazole derivatives are recognized for their anti-inflammatory properties, often acting on various targets within the inflammatory pathway, such as cyclooxygenase (COX) enzymes. nih.govresearchgate.net Structure-activity relationship studies have revealed that the substitution of a benzyl group at the N1 position can enhance anti-inflammatory action. nih.gov For example, a series of 1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas exerted notable anti-inflammatory effects when compared to the standard drug diclofenac. nih.gov These findings indicate that this compound could possess significant anti-inflammatory potential.
Antidiabetic Activity: Several benzimidazole derivatives have been investigated as potential treatments for diabetes mellitus. ekb.egekb.eg Their mechanisms of action include the inhibition of enzymes like α-glucosidase, which is involved in carbohydrate digestion. nih.gov A study on novel benzimidazolium salts, specifically 1-benzyl-3-{...}-2-methyl-1H-benzo[d]imidazol-3-ium bromide derivatives, identified potent α-glucosidase inhibitors. nih.gov One compound in this series exhibited an IC50 value of 14 ± 0.013 µM, which was four times more potent than the standard drug acarbose. nih.gov This highlights the potential of N-benzyl benzimidazole structures in the management of hyperglycemia.
Antihypertensive Activity: The benzimidazole core is a key feature of several angiotensin II receptor blockers (ARBs), a major class of antihypertensive drugs. ntnu.no These compounds lower blood pressure by blocking the AT1 receptor. ntnu.no The functional groups on the benzimidazole nucleus are pivotal for the compound's binding affinity and effectiveness. ntnu.no While many clinically used ARBs have more complex substitution patterns, the fundamental benzimidazole structure is crucial for their activity. ekb.eg Research on various benzimidazole derivatives has confirmed their hypotensive effects, making this a promising area of investigation for compounds like this compound. nih.govnih.gov
Role as a Ligand in Coordination Chemistry
The benzimidazole ring contains nitrogen atoms that can act as effective coordination sites for metal ions, making its derivatives valuable ligands in coordination chemistry.
Metal Ion Complexation Studies and Characterization
This compound, like other benzimidazole derivatives, can act as a ligand, forming stable complexes with a variety of transition metal ions. nih.gov The nitrogen atom at position 3 of the imidazole (B134444) ring is the primary site for coordination. These metal complexes are typically characterized using spectroscopic techniques such as FT-IR, NMR, and UV-Vis, as well as by X-ray crystallography to determine their precise structures. The formation of metal complexes with ligands such as 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide and its Schiff base has been reported with metal ions including copper, silver, nickel, iron, and manganese. nih.gov
Impact of Metal Coordination on Biological Functionality
The coordination of a metal ion to a benzimidazole ligand can significantly modulate its biological activity. nih.gov In many cases, the resulting metal complex exhibits enhanced antimicrobial or anticancer properties compared to the free ligand. nih.gov This enhancement is often attributed to mechanisms such as increased lipophilicity, which facilitates passage through cell membranes, and the metal ion's ability to interact with biological targets. For example, a silver complex of a 2-methyl-1H-benzimidazole derivative was found to have potent cytotoxicity against human lung (A549) and breast (MCF-7) cancer cell lines, with an IC50 value of 2 µM for both. nih.gov
Catalytic Applications of Metal-Benzimidazole Complexes
Metal-benzimidazole complexes, particularly those derived from N-heterocyclic carbenes (NHCs), have emerged as highly effective catalysts for a range of organic transformations. Benzimidazolium salts, precursors to NHC ligands, can be complexed with metals like rhodium and ruthenium. These complexes have demonstrated excellent catalytic activity in reactions such as the transfer hydrogenation of ketones. Studies have shown that electron-donating groups on the benzimidazole ring can increase catalytic activity. The steric and electronic properties of the N-substituents, such as the 2-methylbenzyl group, are crucial in tuning the catalyst's performance and selectivity.
Structure Activity Relationship Sar and Rational Design Approaches for 1 2 Methyl Benzyl 1h Benzoimidazole Derivatives
Identification of Structural Determinants for Biological Activity
The biological profile of 1-(2-Methyl-benzyl)-1H-benzoimidazole derivatives is intricately linked to the nature and position of substituents on the N1-benzyl group, the benzyl (B1604629) moiety itself, and the benzimidazole (B57391) core. SAR studies have highlighted that even minor chemical alterations can lead to significant changes in potency and selectivity.
Influence of N1-Substitution on Biological Efficacy and Selectivity
The substituent at the N1 position of the benzimidazole ring plays a crucial role in determining the pharmacological properties of these derivatives. The N1-benzyl group, in particular, is a key feature that can significantly impact biological activity. The orientation and steric bulk of the N1-substituent can influence how the molecule fits into the binding pocket of a biological target.
For instance, in various classes of biologically active benzimidazoles, the nature of the N1-substituent has been shown to be a critical determinant of activity. While direct SAR studies on a series of N1-substituted analogs of this compound are not extensively available in the public domain, general principles from related N-benzyl benzimidazoles suggest that variations in the benzyl group can modulate activity. For example, the introduction of different substituents on the benzyl ring can alter the electronic and steric properties of the entire molecule, thereby affecting its interaction with target proteins.
Effects of Substituents on the Benzyl Moiety (e.g., ortho-methyl group)
The presence and position of substituents on the benzyl moiety are critical for tuning the biological activity of N-benzyl benzimidazole derivatives. The ortho-methyl group in this compound is of particular interest. This group can induce a specific conformational preference in the molecule, which may be favorable for binding to a particular biological target. This steric influence can lock the molecule into an active conformation, enhancing its potency.
Furthermore, the electronic nature of substituents on the benzyl ring can also play a significant role. Electron-donating or electron-withdrawing groups can alter the electron density of the ring system, which can, in turn, affect pi-pi stacking interactions with aromatic residues in the binding site of a protein.
Table 1: Hypothetical Influence of Benzyl Moiety Substituents on Biological Activity
| Compound | Substituent on Benzyl Moiety | Relative Activity |
| 1 | 2-Methyl | +++ |
| 2 | 4-Methyl | ++ |
| 3 | 2-Chloro | + |
| 4 | 4-Chloro | ++ |
| 5 | Unsubstituted | + |
This table is illustrative and based on general SAR principles for N-benzyl benzimidazoles.
Impact of Substitutions on the Benzimidazole Core
Modifications to the benzimidazole core itself offer another avenue for optimizing the biological activity of this class of compounds. The positions available for substitution on the benzimidazole ring, such as C2, C4, C5, C6, and C7, provide a rich landscape for chemical modification. nih.gov
Substituents at the C2 position have been shown to be particularly important. Introducing small, lipophilic groups at this position can enhance binding affinity for various targets. For example, a methyl or ethyl group at C2 can lead to a significant increase in potency in certain contexts.
Table 2: Representative Data on the Impact of Benzimidazole Core Substitution on Biological Activity of Various Benzimidazole Scaffolds
| Compound ID | C2-Substituent | C5/C6-Substituent | Biological Target | IC50 (µM) |
| A | -H | -H | Kinase X | 15.2 |
| B | -CH3 | -H | Kinase X | 2.5 |
| C | -H | 5-NO2 | Kinase X | 8.7 |
| D | -CH3 | 5-NO2 | Kinase X | 0.9 |
| E | -H | 6-Cl | Kinase X | 10.1 |
Data compiled from various studies on benzimidazole derivatives and is for illustrative purposes.
In Silico Approaches to Structure-Activity Relationship
Computational methods, particularly molecular docking simulations, have become indispensable tools in the rational design of novel this compound derivatives. These in silico approaches provide valuable insights into the potential binding modes and affinities of these compounds with their biological targets.
Molecular Docking Simulations with Biological Receptors
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as a this compound derivative, might interact with the binding site of a protein receptor.
These simulations can help to:
Identify key amino acid residues involved in the binding interaction.
Predict the binding conformation of the ligand.
Estimate the binding affinity between the ligand and the protein.
A primary output of molecular docking simulations is the prediction of the binding affinity, often expressed as a docking score or binding energy. nih.govresearchgate.net This value provides an estimation of the strength of the interaction between the ligand and the protein. Lower binding energy values typically indicate a more stable complex and, potentially, a more potent compound.
By docking a series of this compound derivatives into the active site of a target protein, researchers can generate a theoretical ranking of their potencies. This information can then be used to prioritize which compounds to synthesize and test in vitro, thereby accelerating the drug discovery process.
Table 3: Example of Predicted Binding Affinities from a Molecular Docking Study of Benzimidazole Analogs with a Kinase Target
| Compound Analog | Docking Score (kcal/mol) | Predicted Key Interactions |
| Analog 1 | -8.5 | H-bond with Asp145, Pi-pi stacking with Phe80 |
| Analog 2 | -7.2 | H-bond with Asp145 |
| Analog 3 | -9.1 | H-bond with Asp145 & Glu91, Pi-pi stacking with Phe80 |
| Analog 4 | -6.8 | Hydrophobic interactions |
This table represents typical data obtained from molecular docking studies and is for illustrative purposes.
These in silico predictions, when used in conjunction with experimental data, provide a powerful platform for understanding the structure-activity relationships of this compound derivatives and for the rational design of new and more effective therapeutic agents.
Elucidation of Intermolecular Interaction Networks (Hydrogen Bonds, Hydrophobic Interactions, π-π Stacking)
The biological activity of this compound derivatives is intrinsically linked to their ability to form stable complexes with target macromolecules. This is governed by a network of non-covalent intermolecular interactions.
Hydrogen Bonds: The benzimidazole nucleus is a key pharmacophore that readily participates in hydrogen bonding. researchgate.net The nitrogen atoms in the imidazole (B134444) ring can act as hydrogen bond acceptors, forming critical connections with donor groups on a target receptor. Studies on analogous benzimidazole structures show that O—H⋯N hydrogen bonds are a common and significant interaction, often helping to anchor the molecule in a binding site. nih.govdoaj.org
Hydrophobic Interactions: The benzyl and benzimidazole rings are predominantly nonpolar and contribute significantly to hydrophobic interactions. These interactions are crucial for binding within hydrophobic pockets of target proteins. The 2-methyl group on the benzyl substituent can further enhance these interactions, potentially improving binding affinity.
π-π Stacking: The aromatic nature of both the benzimidazole and benzyl rings allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a target's active site. researchgate.net These interactions contribute to the stability of the ligand-receptor complex. Additionally, C-H···π interactions, where a C-H bond interacts with a π-system, are also observed in the extended structures of related benzimidazole compounds. nih.govdoaj.org
The interplay of these forces dictates the binding orientation and affinity of the molecule. The benzimidazole scaffold's ability to engage in a variety of these interactions underscores its utility as a privileged structure in medicinal chemistry. researchgate.net
Conformational Dynamics in Ligand-Target Recognition
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. For this compound, the key flexible bond is the methylene (B1212753) bridge connecting the benzimidazole and benzyl rings. Rotation around this bond allows the molecule to adopt various conformations.
The relative orientation of the two ring systems, defined by the dihedral angle, is a crucial determinant of biological activity. nih.gov For effective binding, the molecule must adopt a specific, low-energy conformation that is complementary to the topology of the target's active site. Computational modeling and conformational analysis are employed to predict the preferred conformations and understand how structural modifications might influence this preference, ultimately impacting the molecule's ability to interact with its target. nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a computational strategy used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. For benzimidazole derivatives, a typical pharmacophore model might include features such as aromatic rings, hydrogen bond acceptors, and hydrophobic centers. researchgate.netresearchgate.net
Once a pharmacophore model is established based on a set of active compounds, it can be used as a 3D query to perform virtual screening of large chemical databases. This process rapidly identifies other molecules, potentially with different core structures, that possess the necessary pharmacophoric features and are therefore likely to exhibit the desired biological activity. This approach has been successfully used to identify novel benzimidazole-based inhibitors for various therapeutic targets. nih.gov The best pharmacophore models often include a combination of aromatic, aliphatic, and hydrogen bond acceptor features. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For benzimidazole derivatives, QSAR studies involve calculating various molecular descriptors—physicochemical, steric, electronic, and structural properties—and using statistical methods like multiple linear regression (MLR) to build a predictive model. nih.govijpsr.com
These models can quantify the impact of different structural features on activity. For instance, a QSAR model might reveal that higher activity is positively correlated with descriptors like the topological polar surface area (TPSA) and the number of hydrogen bond acceptors, while being negatively correlated with others. ijpsr.com Such models are invaluable for predicting the activity of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process. nih.govbiointerfaceresearch.com
| Descriptor | Definition | Correlation with Activity | Implication for Design |
|---|---|---|---|
| iLOGP | Implicit LogP (Lipophilicity) | Positive ijpsr.com | Increasing lipophilicity may enhance activity. |
| TPSA | Topological Polar Surface Area | Positive ijpsr.com | Enhancing polar surface area could improve potency. |
| H-Bond Acceptors | Number of Hydrogen Bond Acceptors | Positive ijpsr.com | Incorporating more H-bond acceptors may be beneficial. |
| Molecular Weight | Total mass of the molecule | Negative | Smaller, more efficient molecules are preferred. |
Strategies for Lead Optimization and Derivative Design
Lead optimization is the iterative process of refining a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov For this compound, several advanced medicinal chemistry strategies can be employed.
Scaffold Hopping and Bioisosteric Replacement
Scaffold hopping and bioisosteric replacement are powerful techniques for discovering novel, patentable chemical entities with improved drug-like properties. uniroma1.itresearchgate.net
Scaffold Hopping: This strategy involves replacing the central benzimidazole core with a structurally distinct molecular framework while preserving the original molecule's essential binding interactions. uniroma1.it The goal is to identify new scaffolds that may offer advantages in terms of synthesis, selectivity, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Bioisosteric Replacement: This technique involves the substitution of specific atoms or functional groups within the molecule with other groups that have similar physical or chemical properties. researchgate.netnih.gov For example, the 2-methyl group on the benzyl ring could be replaced with a chloro or trifluoromethyl group to modulate electronic properties and metabolic stability. Similarly, the benzimidazole ring itself can be considered a bioisostere of other heterocyclic systems like 1,2,4-triazole (B32235) or 1,3,5-triazine. nih.gov This approach is widely used to fine-tune a compound's therapeutic profile. researchgate.net
Targeted Synthesis of Analogs for Enhanced Potency and Specificity
The rational design of new analogs based on SAR, QSAR, and modeling data culminates in their targeted synthesis. For derivatives of this compound, synthetic strategies typically focus on modifying the scaffold at several key positions to enhance potency and specificity. nih.gov
A common synthetic route involves the condensation reaction between an appropriate o-phenylenediamine (B120857) and an aldehyde to form the 2-substituted benzimidazole, followed by N-alkylation to introduce the desired benzyl group. nih.govrsc.org By varying the substituents on both the o-phenylenediamine and the aldehyde, a diverse library of analogs can be generated. For instance, introducing electron-withdrawing groups at the 5- and/or 6-positions of the benzimidazole ring has been shown to be beneficial for the activity of some series. nih.govmdpi.com
| Modification Site | Example Substituent | Rationale / Potential Impact | Reference |
|---|---|---|---|
| Benzimidazole C2-position | Phenyl, Pyridyl | Alters steric bulk and potential for π-π interactions. | researchgate.net |
| Benzimidazole C5/C6-position | -Cl, -NO2, -CH3 | Modulates electronic properties and solubility. | nih.govrsc.orgnih.gov |
| Benzyl Ring | -F, -Cl, -OCH3 | Influences lipophilicity and metabolic stability. | nih.gov |
| Methylene Bridge | Replace with -C=O, -SO2 | Changes geometry and conformational flexibility. | researchgate.net |
Through these targeted synthetic efforts, medicinal chemists can systematically explore the chemical space around the parent compound, leading to the identification of derivatives with optimized biological profiles.
Future Research Trajectories and Therapeutic Potential of 1 2 Methyl Benzyl 1h Benzoimidazole Analogs
Exploration of Novel Molecular Targets and Signaling Pathways
The therapeutic efficacy of benzimidazole (B57391) derivatives stems from their ability to interact with a multitude of biological targets. nih.gov Future research on 1-(2-Methyl-benzyl)-1H-benzoimidazole analogs will focus on identifying and validating novel molecular targets beyond those currently known. While established targets for benzimidazoles include enzymes crucial for cancer cell proliferation like EGFR, VEGFR-2, and Topoisomerase II, the exploration of new targets is a key area of investigation. nih.gov
Researchers are likely to investigate the impact of these analogs on less conventional signaling pathways implicated in disease pathogenesis. This includes pathways involved in metabolic dysregulation, neuroinflammation, and microbial virulence. High-throughput screening and computational modeling will be instrumental in identifying these new molecular interactions. The aim is to discover analogs with high specificity for novel targets, potentially leading to therapies with improved efficacy and reduced side effects.
Table 1: Potential Molecular Targets for Benzimidazole Analogs
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Kinases | EGFR, VEGFR-2, ARK5, AXL | Oncology |
| Topoisomerases | Topoisomerase II | Oncology |
| Dihydrofolate Reductase (DHFR) | DHFR | Infectious Diseases |
Advancements in Synthetic Routes for Scalable Production
The translation of promising therapeutic candidates from the laboratory to clinical use hinges on the ability to produce them on a large scale in a cost-effective and environmentally friendly manner. Future research will prioritize the development of advanced synthetic routes for this compound analogs. Traditional methods often involve condensation reactions of o-phenylenediamines with aldehydes or carboxylic acids. researchgate.netresearchgate.net
Modern synthetic chemistry offers several avenues for improvement. Microwave-assisted organic synthesis (MAOS), for instance, has emerged as a green chemistry approach that can significantly reduce reaction times, increase yields, and minimize the use of hazardous solvents. nih.gov The development of novel catalytic systems, including nano-based catalysts, also holds promise for enhancing the efficiency of benzimidazole synthesis. researchgate.net The ultimate goal is to establish robust and scalable synthetic protocols that can support preclinical and clinical development.
Integration of Multi-Omics Data for Comprehensive Mechanistic Insights
A deep understanding of a drug's mechanism of action is crucial for its successful development. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to gain a holistic view of how this compound analogs affect biological systems.
Future studies will likely employ a systems biology approach, using techniques like the de novo multi-omics pathway analysis (DMPA) to model and combine different omics datasets. nih.gov This can help in elucidating the complex signaling pathways modulated by these compounds, identifying biomarkers for patient stratification, and predicting potential off-target effects. By generating a comprehensive molecular fingerprint of a compound's activity, multi-omics data can guide lead optimization and de-risk clinical development. nih.gov
Development of Multi-Targeting Hybrid Molecules
The complexity of many diseases, particularly cancer, has spurred interest in multi-target drugs that can simultaneously modulate several key pathways. nih.gov The development of hybrid molecules that incorporate the this compound scaffold with other pharmacophores is a promising future direction.
One such strategy involves the creation of benzimidazole-triazole hybrids. nih.gov The triazole moiety is another heterocyclic ring known for its diverse biological activities. By combining these two pharmacophores, it may be possible to design novel compounds that, for example, inhibit multiple kinases involved in tumor growth and angiogenesis. nih.gov This multi-targeting approach could lead to more effective therapies and may help in overcoming drug resistance. nih.gov
Table 2: Examples of Hybrid Molecule Strategies
| Hybrid Combination | Rationale | Potential Advantage |
|---|---|---|
| Benzimidazole-Triazole | Combines two potent anticancer pharmacophores | Multi-target inhibition, overcoming drug resistance |
| Benzimidazole-Amidine | Targets multiple protein enzymes | Broad-spectrum activity |
Synergistic Effects with Established Preclinical Agents
Combination therapy is a cornerstone of modern medicine, and exploring the synergistic effects of this compound analogs with existing drugs is a critical area of future research. Synergism, where the combined effect of two drugs is greater than the sum of their individual effects, can lead to improved therapeutic outcomes at lower doses, potentially reducing toxicity.
Studies will likely investigate the combination of these analogs with conventional chemotherapeutic agents, targeted therapies, and immunotherapies. For instance, combining a benzimidazole analog that inhibits a specific kinase with a standard cytotoxic agent could enhance cancer cell killing. Similarly, exploring synergies with antibiotics could help in combating drug-resistant bacterial infections. nih.gov Preclinical models will be essential for identifying promising drug combinations and for understanding the molecular basis of their synergistic interactions.
Q & A
Basic: What are the common synthetic routes for 1-(2-Methyl-benzyl)-1H-benzoimidazole, and how are reaction conditions optimized?
Answer:
The compound is typically synthesized via condensation reactions between substituted benzyl halides and benzimidazole precursors. A standard protocol involves reacting 2-methylbenzyl chloride with 1H-benzimidazole in the presence of a base (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or DMSO at 80–120°C . Microwave-assisted synthesis (e.g., 150°C for 2 hours in ethanol) significantly improves yield (up to 90%) and reduces reaction time compared to conventional heating . Optimization focuses on solvent choice, temperature, and catalyst selection (e.g., CuI for Ullmann-type couplings) .
Advanced: How do computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?
Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, charge distribution, and reaction pathways. For example:
- HOMO-LUMO analysis predicts sites for electrophilic/nucleophilic attack .
- Transition state modeling explains regioselectivity in substitution reactions (e.g., preference for N-alkylation over C-alkylation) .
Validation against experimental data (e.g., NMR chemical shifts or XRD bond lengths) ensures accuracy .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assigns substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm and aromatic protons at δ 6.8–7.5 ppm) .
- FTIR : Confirms functional groups (e.g., C-N stretching at ~1350 cm⁻¹ and C-H bending of the methyl group at ~1450 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 263.12) .
Advanced: How can researchers resolve contradictions in reaction yields reported for similar benzimidazole derivatives?
Answer:
Contradictions often arise from:
- Solvent polarity effects : Polar solvents (DMF) favor SN2 mechanisms, while non-polar solvents (toluene) may stall reactions .
- Catalyst loading : Excess CuI (>10 mol%) in Ullmann couplings can lead to side products .
Mitigation strategies :
Basic: What biological activities are associated with this compound derivatives?
Answer:
Benzimidazole derivatives exhibit:
- Antimicrobial activity : Inhibition of bacterial DNA gyrase via π-π stacking with enzyme active sites .
- Anticancer potential : Tubulin polymerization inhibition (IC₅₀ values <10 μM in some cell lines) .
- Anti-inflammatory effects : COX-2 enzyme modulation via hydrophobic interactions .
Advanced: How do structural modifications at the 2-methylbenzyl group affect the compound’s pharmacokinetic properties?
Answer:
- Lipophilicity : Adding electron-withdrawing groups (e.g., Cl at the para position) increases logP, enhancing membrane permeability but reducing solubility .
- Metabolic stability : Bulky substituents (e.g., 4-methoxy) slow hepatic clearance by sterically hindering CYP450 oxidation .
- Bioavailability : Methyl groups improve oral absorption by 30–50% compared to unsubstituted analogs .
Basic: What crystallographic tools are used to determine the solid-state structure of this compound?
Answer:
- Single-crystal XRD : Resolves bond lengths/angles (e.g., C-N bond ~1.32 Å) and packing motifs (e.g., π-stacking distances of 3.5–4.0 Å) .
- SHELX software : Refines structural parameters and validates hydrogen bonding networks (e.g., N-H···O interactions) .
Advanced: How can in-silico docking studies guide the design of this compound derivatives for specific targets?
Answer:
- Molecular docking (AutoDock Vina) : Predicts binding affinities (ΔG values) to targets like EGFR kinase. For example:
- Substituents at the benzyl position improve fit into hydrophobic pockets (e.g., -OCH₃ groups form hydrogen bonds with Thr766) .
- ADMET prediction (SwissADME) : Screens for toxicity risks (e.g., Ames test positivity with nitro groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
